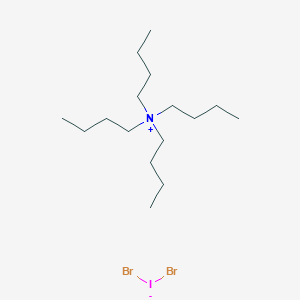

Tetrabutylammonium Dibromoiodide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

InChI |

InChI=1S/C16H36N.Br2I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGDXLUTJIZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551565 | |

| Record name | PUBCHEM_13867581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-00-3 | |

| Record name | PUBCHEM_13867581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dibromoiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium Dibromoiodide: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Halogenating Agent

Abstract

Tetrabutylammonium (B224687) dibromoiodide (TBADI) is a quaternary ammonium (B1175870) polyhalide salt that serves as a stable and versatile source of electrophilic bromine for a variety of organic transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its potential utility in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this reagent.

Introduction

Tetrabutylammonium dibromoiodide, with the chemical formula [N(C₄H₉)₄]IBr₂, is a member of the larger class of quaternary ammonium polyhalides. These salts are valued in organic synthesis for their ability to act as solid, stable, and easily handleable sources of halogens, mitigating the risks associated with handling gaseous or volatile elemental halogens. The tetrabutylammonium cation, with its bulky, lipophilic alkyl chains, imparts solubility in a range of organic solvents, facilitating its use in various reaction media. The dibromoiodide anion is a source of electrophilic bromine, making TBADI a potent reagent for halogenation reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₆Br₂IN | |

| Molecular Weight | 529.18 g/mol | |

| CAS Number | 15802-00-3 | |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Melting Point | 81 °C | [1] |

| Solubility | ||

| Water | Soluble | |

| Methanol | Soluble | |

| Acetonitrile | Soluble | |

| Dichloromethane | Soluble | |

| Chloroform | Slightly soluble | |

| Benzene | Slightly soluble | |

| Purity | >97.0% (typical) | [2] |

Spectroscopic Data

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the tetrabutylammonium cation is characterized by four distinct signals corresponding to the four methylene (B1212753) groups and the terminal methyl group of the butyl chains. Based on data for similar tetrabutylammonium salts, the expected chemical shifts in CDCl₃ are approximately:

-

δ 3.3-3.4 ppm (triplet): Methylene group adjacent to the nitrogen atom (-N-CH₂ -CH₂-CH₂-CH₃).

-

δ 1.6-1.7 ppm (multiplet): Methylene group beta to the nitrogen atom (-N-CH₂-CH₂ -CH₂-CH₃).

-

δ 1.4-1.5 ppm (multiplet): Methylene group gamma to the nitrogen atom (-N-CH₂-CH₂-CH₂ -CH₃).

-

δ 0.9-1.0 ppm (triplet): Terminal methyl group (-N-CH₂-CH₂-CH₂-CH₃ ).[3][4]

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TBADI is dominated by the vibrational modes of the tetrabutylammonium cation. Key characteristic peaks are expected in the following regions:

-

2960-2870 cm⁻¹: C-H stretching vibrations of the butyl chains.

-

1480-1460 cm⁻¹: C-H bending vibrations (scissoring and bending) of the methylene groups.

-

~1380 cm⁻¹: C-H bending vibrations of the methyl groups.

-

Below 500 cm⁻¹: Vibrations associated with the dibromoiodide anion (I-Br stretching).[4][5][6]

3.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the dibromoiodide anion in solution is expected to show characteristic absorption bands. For comparison, the closely related tribromide anion (Br₃⁻) exhibits a strong absorption in the ultraviolet region, typically around 270 nm in acetonitrile.[1][7] It is anticipated that the dibromoiodide anion will also have a significant absorption in the UV region.

Experimental Protocols

4.1. Synthesis of this compound

While a specific, peer-reviewed protocol for the synthesis of this compound is not widely published, a general and reliable method can be adapted from the synthesis of other tetrabutylammonium polyhalides.[1] The following protocol outlines a plausible synthetic route.

Reaction Scheme:

[N(C₄H₉)₄]I + Br₂ → [N(C₄H₉)₄]IBr₂

Materials:

-

Tetrabutylammonium iodide ([N(C₄H₉)₄]I)

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of tetrabutylammonium iodide in a minimal amount of dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

In a dropping funnel, carefully add an equimolar amount of liquid bromine dissolved in a small volume of dichloromethane.

-

Add the bromine solution dropwise to the stirred, cooled solution of tetrabutylammonium iodide. The reaction is typically rapid, and a color change to deep orange or brown should be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Slowly add diethyl ether to the reaction mixture with stirring until a precipitate forms.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted bromine or starting material.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Caption: Workflow for the synthesis of this compound.

4.2. Application in the Bromination of Alkenes: Synthesis of trans-1,2-Dibromocyclohexane

This compound is an effective reagent for the electrophilic bromination of alkenes, offering a safer and more convenient alternative to liquid bromine. The following protocol describes the bromination of cyclohexene (B86901).

Reaction Scheme:

C₆H₁₀ + [N(C₄H₉)₄]IBr₂ → C₆H₁₀Br₂ + [N(C₄H₉)₄]I

Materials:

-

Cyclohexene

-

This compound (TBADI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve cyclohexene in dichloromethane.

-

Add a stoichiometric amount of this compound to the solution in one portion.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the orange-brown color of the TBADI.

-

Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield trans-1,2-dibromocyclohexane.

Reaction Mechanisms

The primary utility of this compound in organic synthesis lies in its ability to deliver an electrophilic bromine species. The mechanism of alkene bromination is a well-established example of electrophilic addition.

5.1. Mechanism of Alkene Bromination

The reaction proceeds through a cyclic bromonium ion intermediate, which accounts for the observed anti-stereoselectivity of the addition.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C16H36Br2IN | CID 13867581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrabutylammonium bromide(1643-19-2) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

Tetrabutylammonium Dibromoiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) dibromoiodide [(C₄H₉)₄N][IBr₂] is a quaternary ammonium (B1175870) polyhalide salt that holds potential as a versatile reagent in organic synthesis and materials science. This technical guide provides a detailed overview of its chemical properties, synthesis, and reactivity. While direct applications in drug development and signaling pathways are not yet extensively documented, its role as a halogenating agent suggests potential for the synthesis of complex organic molecules, including pharmacologically active compounds. This document aims to be a comprehensive resource, consolidating available data and providing detailed experimental context to facilitate further research and application.

Core Chemical Properties

Tetrabutylammonium dibromoiodide is a crystalline solid, typically appearing as a light yellow to brown powder. As a member of the polyhalide family, its chemistry is dominated by the dibromoiodate ([IBr₂]⁻) anion, a linear triatomic species.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while data for the closely related tetrabutylammonium bromide (TBAB) and tetrabutylammonium tribromide (TBATB) are abundant, specific experimental values for the dibromoiodide are less common in the literature.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Tetrabutylammonium Bromide (for comparison) | Tetrabutylammonium Tribromide (for comparison) |

| Molecular Formula | C₁₆H₃₆Br₂IN | C₁₆H₃₆BrN | C₁₆H₃₆Br₃N |

| Molecular Weight | 529.18 g/mol [1] | 322.37 g/mol | 482.18 g/mol |

| CAS Number | 15802-00-3[1] | 1643-19-2 | 38932-80-8 |

| Appearance | Light yellow to brown powder/crystals | White solid | Pale orange solid |

| Melting Point | 81 °C | 102-106 °C | 71-76 °C |

| Solubility | Soluble in many organic solvents. | Soluble in water, dichloromethane (B109758), and ethanol; slightly soluble in toluene. | Information not readily available. |

| Stability | Sensitive to light and moisture. | Stable under normal conditions. | Stable under normal conditions. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be inferred from data on analogous tetrabutylammonium salts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be dominated by the signals of the tetrabutylammonium cation. These typically appear as a series of multiplets in the upfield region (δ 0.9-3.4 ppm). The chemical shifts for the tetrabutylammonium cation in similar salts are well-documented.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations from the butyl chains of the cation. The presence of the polyhalide anion is not expected to produce strong, distinct bands in the mid-IR region.[3][4][5]

-

UV-Visible Spectroscopy: Polyhalide anions typically exhibit strong absorptions in the UV region. For comparison, the tribromide ion ([Br₃]⁻) has a strong absorption centered around 270 nm in acetonitrile.[6] The dibromoiodate ion is also expected to have a characteristic UV absorption maximum.

Experimental Protocols

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve one equivalent of tetrabutylammonium iodide in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Bromine: Slowly add one equivalent of elemental bromine (Br₂) dissolved in the same solvent to the stirred solution at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Stir the resulting mixture at room temperature for a period of 1 to 3 hours. The progress of the reaction can be monitored by the disappearance of the characteristic color of bromine.

-

Isolation: The product can be isolated by precipitation. This is often achieved by the addition of a less polar solvent, such as diethyl ether or hexane, until the product crystallizes out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with the precipitating solvent to remove any unreacted starting materials, and then dried under vacuum.

Note: This is a generalized procedure and may require optimization for yield and purity. All manipulations should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine.

Reactivity and Potential Applications

Reactivity as a Halogenating Agent

The primary reactivity of this compound is expected to be that of a mild and selective halogenating agent. The dibromoiodate anion can serve as a source of electrophilic bromine and iodine. The reactivity of interhalogen compounds is generally higher than that of the parent halogens (except for F₂), due to the polarity of the interhalogen bond.[7][8][9]

Logical Relationship: Halogenation Mechanism

Caption: Proposed mechanism for the halogenation of an alkene using this compound.

This reactivity makes it a potentially useful reagent for the synthesis of complex organic molecules, where selectivity is crucial. For instance, it could be employed in the bromination or iodination of activated aromatic systems or in the addition reactions to alkenes and alkynes.

Applications in Materials Science

Quaternary ammonium polyhalides have been investigated for their use in the preparation of superconducting materials and as components of electrolytes in batteries.[1] The ionic nature and potential for tailored properties make them interesting candidates for various applications in materials science.

Potential in Drug Development

While there is no direct evidence of this compound being used in drug development, its role as a halogenating agent is highly relevant. Halogen atoms are prevalent in many pharmaceutical compounds and can significantly influence their pharmacokinetic and pharmacodynamic properties. The ability to selectively introduce bromine or iodine into a molecule is a valuable tool in medicinal chemistry for lead optimization and the synthesis of novel drug candidates.

Quaternary ammonium salts themselves can exhibit biological activity, often as antimicrobial agents.[10] However, the primary interest in this compound for drug development would likely be as a synthetic tool rather than a therapeutic agent itself.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.

Hazard and Precautionary Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a polyhalide salt with promising, yet underexplored, potential as a chemical reagent. Its properties as a mild halogenating agent make it a candidate for applications in organic synthesis, including the preparation of compounds relevant to the pharmaceutical industry. Further research is needed to fully characterize its physical and chemical properties, optimize its synthesis, and explore its full range of reactivity and potential applications. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. TETRA-N-BUTYLAMMONIUM DIBROMOIODIDE | 15802-00-3 [amp.chemicalbook.com]

- 2. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C16H36Br2IN | CID 13867581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. Interhalogen Compounds: Types, Preparation, Structure [allen.in]

- 8. aakash.ac.in [aakash.ac.in]

- 9. inorganic chemistry - Reactivity order among Interhalogens - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Tetrabutylammonium Dibromoiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Tetrabutylammonium (B224687) Dibromoiodide ([N(C₄H₉)₄]IBr₂). The synthesis is presented as a two-step process, commencing with the preparation of the precursor, Tetrabutylammonium Bromide (TBAB), followed by its reaction with elemental iodine to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical processes to aid in its practical application in research and development.

Overview of the Synthesis Pathway

The synthesis of Tetrabutylammonium Dibromoiodide is achieved through a straightforward two-step process. The first step involves the quaternization of tributylamine (B1682462) with 1-bromobutane (B133212) to produce Tetrabutylammonium Bromide (TBAB). The subsequent step involves the addition of elemental iodine to the purified TBAB, resulting in the formation of the desired this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Tetrabutylammonium Bromide (TBAB)

This protocol is based on the alkylation of tributylamine with 1-bromobutane.[1]

Materials:

-

Tributylamine

-

1-Bromobutane

-

Ethyl acetate

-

Water

-

Benzene (B151609) or Cyclohexane (B81311) (for washing)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Caption: Experimental workflow for the synthesis of TBAB.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tributylamine and a slight molar excess of 1-bromobutane in acetonitrile. A typical molar ratio is 1:1.1 of tributylamine to 1-bromobutane.[2]

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 20-24 hours under an inert atmosphere.[2][3][4]

-

Work-up: After cooling the reaction mixture to room temperature, remove the acetonitrile using a rotary evaporator.[3]

-

Purification: Dissolve the resulting crystalline mass in water. Wash the aqueous solution with an organic solvent such as benzene or cyclohexane to remove any unreacted starting materials.[3] Separate the aqueous layer.

-

Isolation: Evaporate the water from the aqueous layer to yield the crude TBAB.

-

Recrystallization: Further purify the TBAB by recrystallization from a suitable solvent like ethyl acetate.[4]

-

Drying: Dry the purified white crystals of TBAB under vacuum.

Step 2: Synthesis of this compound

This proposed protocol is based on the reaction of TBAB with elemental iodine, which is suggested to form a 1:1 molar adduct.[5]

Materials:

-

Tetrabutylammonium Bromide (TBAB)

-

Elemental Iodine (I₂)

-

Dichloromethane or a similar inert solvent

Equipment:

-

Schlenk flask or a round-bottom flask with a stopper

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

Caption: Proposed workflow for the synthesis of this compound.

-

Reaction Setup: In a suitable flask, dissolve the purified Tetrabutylammonium Bromide in a minimal amount of an inert solvent like dichloromethane.

-

Addition of Iodine: To the stirred solution, add one molar equivalent of elemental iodine. The reaction is expected to proceed at room temperature.

-

Reaction: Continue stirring the mixture until all the iodine has dissolved and a color change is observed, indicating the formation of the polyhalide complex.

-

Isolation: The product may be isolated by slow evaporation of the solvent or by the addition of a non-polar solvent to induce precipitation.

-

Purification and Drying: Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted iodine and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Tributylamine | C₁₂H₂₇N | 185.35 | Colorless liquid | -70 |

| 1-Bromobutane | C₄H₉Br | 137.02 | Colorless liquid | -112 |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | White crystalline solid | 102-106[6] |

| Iodine | I₂ | 253.81 | Grayish-black solid | 113.7 |

| This compound | C₁₆H₃₆Br₂IN | 529.18 | Solid | Not available |

Table 2: Synthesis Parameters and Expected Yields

| Reaction Step | Reactant Ratio (molar) | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Step 1: TBAB Synthesis | Tributylamine:1-Bromobutane (1:1.1) | Acetonitrile | 82 (Reflux) | 20-24 | 87-99[2][3] |

| Step 2: Dibromoiodide Formation | TBAB:Iodine (1:1) | Dichloromethane | Room Temperature | Not specified | Not specified |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process, involving the well-established synthesis of Tetrabutylammonium Bromide followed by a proposed addition of elemental iodine, offers a clear path for obtaining the target compound. The provided experimental protocols, quantitative data, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the fields of chemistry and drug development. Further optimization of the second step, particularly regarding reaction conditions and purification, may be necessary to achieve high yields and purity.

References

- 1. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 2. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 3. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 4. Method for preparing tetrabutyl ammonium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]

Technical Guide: Physical and Spectroscopic Data of Tetrabutylammonium Iodide (TBAI)

Disclaimer: The following data pertains to Tetrabutylammonium (B224687) Iodide (TBAI). The initial request for "TBADI" did not yield a recognized chemical compound. It is presumed that "TBADI" was a typographical error and the intended compound was TBAI.

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of Tetrabutylammonium Iodide (TBAI), a quaternary ammonium (B1175870) salt widely utilized in chemical synthesis and research. This document is intended for researchers, scientists, and drug development professionals.

Physical Properties

Tetrabutylammonium iodide is a white to pale yellow crystalline powder.[1] It is a salt composed of a tetrabutylammonium cation and an iodide anion. The physical properties of TBAI are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆IN | [1][2] |

| Molecular Weight | 369.37 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 141-149 °C | [3][4] |

| Solubility | Soluble in water, methanol, ethanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). Insoluble in benzene. | [1][5][6] |

| Density | ~1.1 g/cm³ | [1] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of TBAI. The following sections detail the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of TBAI typically exhibits signals corresponding to the different protons of the butyl chains.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon atoms in the tetrabutylammonium cation.

| Nucleus | Solvent | Chemical Shifts (ppm) & Multiplicity |

| ¹H | CDCl₃ | Signals corresponding to the butyl group protons. |

| ¹³C | CDCl₃ | Signals corresponding to the butyl group carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of TBAI shows characteristic absorption bands for C-H stretching and bending vibrations of the butyl groups.

| Technique | Sample Preparation | Key Absorption Bands (cm⁻¹) |

| ATR-IR | Neat | C-H stretching and bending vibrations |

| KBr-Pellet | Solid dispersion | C-H stretching and bending vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| Technique | Ionization Mode | Key Fragments (m/z) |

| GC-MS | Electron Ionization (EI) | 142, 100, 57, 242, 143 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TBAI exhibits absorbance in the UV region.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of TBAI is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[7] The spectrum is then acquired on an NMR spectrometer. For ¹H NMR, the spectral width is typically set to scan the proton chemical shift range. For ¹³C NMR, a wider spectral width is used to cover the carbon chemical shift range.

IR Spectroscopy

For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid TBAI sample is placed directly on the ATR crystal.[8] For KBr-pellet IR, a small amount of TBAI is ground with dry potassium bromide (KBr) and pressed into a thin pellet.[8] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of TBAI in a suitable volatile solvent is injected into the GC. The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized, typically by electron ionization (EI), and the mass-to-charge ratio of the fragments is detected.[8]

Logical Workflow for TBAI Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a TBAI sample.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. Tetra-n-butylammonium iodide - Wikipedia [en.wikipedia.org]

- 3. Tetrabutylammonium Iodide (TBAI) [commonorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrabutylammonium Iodide | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Tetrabutylammonium Dihydrogen Triiodide (TBADI) in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) dihydrogen triiodide (TBADI), and more broadly the combination of a tetralkylammonium iodide salt like tetrabutylammonium iodide (TBAI) with an oxidant, has emerged as a powerful and versatile catalytic system in modern organic synthesis. This guide provides an in-depth exploration of the mechanistic principles governing the action of TBADI and its derivatives, offering valuable insights for the drug development and chemical research sectors. The focus is on transition-metal-free oxidative reactions, highlighting the generation of reactive iodine species and radical intermediates.

Core Mechanistic Principles: A Dichotomy of Pathways

The mechanism of action for TBADI, often employed in conjunction with an oxidant such as tert-butyl hydroperoxide (TBHP), is not governed by a single, universal pathway. Instead, the operative mechanism is highly dependent on the substrate and reaction conditions. Two primary mechanistic models have been proposed and are supported by experimental evidence: the radical pathway and the hypoiodite (B1233010) (or hypervalent iodine) pathway.

The Radical Pathway

In many TBAI/TBHP-catalyzed reactions, a radical chain mechanism is initiated by the interaction between the iodide source and the peroxide.[1] This process generates highly reactive radical species that propagate the reaction.

The key steps in the radical pathway are:

-

Initiation: TBAI catalyzes the decomposition of TBHP to generate tert-butoxyl (tBuO•) and tert-butylperoxyl (tBuOO•) radicals.

-

Propagation: These radicals abstract a hydrogen atom from the organic substrate, generating a substrate radical. This radical can then undergo further reactions, such as addition to an unsaturated bond or coupling with another radical.

-

Termination: The radical chain is terminated by the combination of two radical species.

Mechanistic studies have provided evidence for the presence of radical intermediates in these reactions.[2]

The Hypoiodite (Hypervalent Iodine) Pathway

Alternatively, TBAI can be oxidized by TBHP to form a hypervalent iodine species, such as hypoiodite (IO⁻).[1][3] This species can then act as an electrophile, activating the substrate for subsequent nucleophilic attack or other transformations.

A proposed mechanism for the oxidative coupling of benzyl (B1604629) ketones, for instance, suggests a non-radical pathway involving an oxidized iodine species.[4] In this scenario, TBAI is first oxidized by TBHP to [nBu4N]+[IOx]− (where x = 1 or 2).[4] The enolized form of the benzyl ketone then coordinates with this hypervalent iodine species, forming an intermediate that is subsequently attacked by another enolate molecule to yield the final product.[4]

The choice between the radical and hypoiodite pathways is influenced by factors such as the nature of the substrate, the solvent, and the reaction temperature.

Quantitative Data Summary

The efficiency of TBADI-mediated reactions is highly dependent on the reaction parameters. The following tables summarize key quantitative data from optimization studies of representative reactions.

| Entry | TBAI (mol %) | TBHP (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 50 | 3.0 | 100 | 5 | 88 |

| 2 | 50 | 4.0 | 100 | 5 | 78 |

| 3 | 50 | 2.0 | 100 | 5 | 84 |

| 4 | 40 | 3.0 | 100 | 5 | 91 |

| 5 | 30 | 3.0 | 100 | 5 | 94 |

| 6 | 20 | 3.0 | 100 | 5 | 85 |

| 7 | 30 | 3.0 | 60 | 5 | 93 |

| 8 | 30 | 3.0 | Room Temp. | 5 | 78 |

| 9 | 0 | 3.0 | 100 | 5 | 0 |

| 10 | 50 | 0 | 100 | 5 | 17 |

Reaction conditions: Deoxybenzoin (0.3 mmol), TBAI, TBHP in H₂O (2.0 mL).[4]

Experimental Protocols

The following provides a general, representative experimental protocol for a TBAI/TBHP-catalyzed oxidative coupling reaction, based on the synthesis of 2,3-diaryl-1,4-diketones.[4]

-

Reactant Preparation: To a reaction vessel, add the benzyl ketone substrate (1.0 equiv.), tetrabutylammonium iodide (TBAI) (0.3 equiv.), and water as the solvent.

-

Addition of Oxidant: To the stirring mixture, add tert-butyl hydroperoxide (TBHP) (3.0 equiv.).

-

Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 60 °C) with continuous stirring for the specified duration (e.g., 5 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for TBADI-mediated reactions.

Caption: Proposed Radical Pathway for TBAI/TBHP Catalysis.

Caption: Proposed Hypoiodite Pathway for TBAI/TBHP Catalysis.

Caption: Generalized Catalytic Cycle Supported by ESI-MS Studies.[3][5]

Conclusion

The TBADI/TBAI catalytic system, particularly in partnership with TBHP, offers a compelling, transition-metal-free approach for a variety of organic transformations. Its mechanism is nuanced, with evidence supporting both radical and ionic pathways involving hypervalent iodine intermediates. Understanding these core mechanisms is crucial for researchers and drug development professionals to effectively harness the synthetic potential of this catalytic system. The choice of reaction conditions can be tailored to favor a specific pathway, thereby optimizing the yield and selectivity of the desired transformation. Further mechanistic investigations, particularly those employing advanced techniques like in-situ ESI-MS, will continue to refine our understanding and expand the applications of this versatile catalytic system.

References

- 1. Combination of Tetrabutylammonium Iodide (TBAI) with tert-Butyl Hydroperoxide (TBHP): An Efficient Transition-Metal-Free System to Construct Various Chemical Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. TBAI-Catalyzed Oxidative Coupling of Benzyl Ketones to Synthesize 2,3-Diaryl-1,4-Diketones in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBAI/TBHP-catalyzed [3+2]cycloaddition/oxidation/aromatization cascade and online ESI-MS mechanistic studies [publica.fraunhofer.de]

Tetrabutylammonium Dibromoiodide: A Review of Its Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) dibromoiodide (TBADI) is a quaternary ammonium (B1175870) polyhalide salt. While its specific applications are not as extensively documented as those of its simpler halide counterparts, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI), its unique structure suggests potential as a specialized reagent in organic synthesis and materials science. This technical guide provides a comprehensive overview of the available information on TBADI, including its physicochemical properties, and outlines a plausible synthetic route based on established methods for preparing similar polyhalogenated compounds.

Physicochemical Properties

A summary of the known physicochemical properties of Tetrabutylammonium Dibromoiodide is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 15802-00-3 | [1][2] |

| Molecular Formula | C₁₆H₃₆Br₂IN | [1][2] |

| Molecular Weight | 529.18 g/mol | [1][2] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a standard method for the preparation of quaternary ammonium polyhalides involves the direct reaction of a quaternary ammonium halide with a halogen. Based on this, a prospective synthesis of TBADI would involve the reaction of Tetrabutylammonium iodide (TBAI) with bromine (Br₂).

Proposed Experimental Protocol:

-

Dissolution: Dissolve a known molar amount of Tetrabutylammonium iodide in a suitable inert solvent, such as dichloromethane (B109758) or chloroform.

-

Addition of Bromine: To the stirred solution, add an equimolar amount of bromine dropwise at a controlled temperature, likely at 0 °C or room temperature to manage any exothermic reaction.

-

Reaction: Allow the reaction mixture to stir for a specified period until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation and Purification: The product, this compound, may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system.

The proposed synthetic pathway is illustrated in the diagram below.

Caption: Proposed reaction scheme for the synthesis of TBADI.

Potential Applications

While specific, well-documented applications of this compound are scarce, its structure as a polyhalide suggests its potential utility as a reagent in organic synthesis. Quaternary ammonium polyhalides are known to act as mild and selective halogenating agents. Therefore, TBADI could potentially be used for the bromination or iodination of various organic substrates.

The general workflow for a potential application of TBADI as a halogenating agent is depicted below.

Caption: Potential workflow for utilizing TBADI as a halogenating agent.

Conclusion

This compound is a chemical compound with potential for application in synthetic chemistry. While detailed experimental data is currently limited in publicly accessible literature, this guide provides a foundation based on the known properties of similar compounds. Further research is warranted to fully elucidate its synthetic protocols, reactivity, and potential applications. The information presented here serves as a starting point for researchers and professionals interested in exploring the utility of this and other quaternary ammonium polyhalides.

References

An In-depth Technical Guide to Tetrabutylammonium Dibromoiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) dibromoiodide ([N(C₄H₉)₄]IBr₂), a quaternary ammonium (B1175870) polyhalide, has emerged as a compound of interest in various chemical and biomedical research fields. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is presented to support its application in research and development, particularly in areas requiring well-defined halogenating agents or reagents with specific ionic properties. Quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction and Historical Context

The study of polyhalogen anions, ions formed by the combination of a halide anion with one or more halogen molecules, dates back to the early 19th century. These compounds are of significant interest due to their unique structural and reactive properties. Quaternary ammonium salts, characterized by a central positively charged nitrogen atom bonded to four organic groups, have been widely utilized as phase-transfer catalysts, electrolytes, and antimicrobial agents since their development was pioneered by chemists like Domagk in the 1930s.

Tetrabutylammonium dibromoiodide belongs to the class of quaternary ammonium polyhalides, which combine the properties of both a bulky, lipophilic cation and a reactive polyhalogen anion. While the broader history of these classes of compounds is well-documented, the specific discovery of this compound is less clearly chronicled in readily available literature. Its development is a logical extension of the extensive research on polyhalides, much of which was advanced by the work of scientists such as Alexander I. Popov, who conducted numerous studies on the chemistry of halogens and polyhalides throughout the mid-20th century. The synthesis of this and similar mixed polyhalide salts is often achieved through the straightforward reaction of a quaternary ammonium halide with a halogen or interhalogen compound.

Physicochemical Properties

This compound is a solid at room temperature with a distinct melting point, indicating a stable crystalline structure. Its physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆Br₂IN | [1] |

| Molecular Weight | 529.18 g/mol | [1] |

| CAS Number | 15802-00-3 | [1] |

| Appearance | Light yellow to brown powder/crystals | |

| Melting Point | 81 °C | [1] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[Br-].[Br]I | |

| InChI Key | QHWZNVWGNLJWFL-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is achieved through the direct reaction of tetrabutylammonium bromide with iodine. This method is efficient and yields the product in high purity.

Experimental Protocol

Materials:

-

Tetrabutylammonium bromide ([N(C₄H₉)₄]Br)

-

Iodine (I₂)

-

Suitable solvent (e.g., ethanol, dichloromethane, or acetonitrile)

Procedure:

-

Dissolve a stoichiometric amount of tetrabutylammonium bromide in a minimal amount of the chosen solvent.

-

To this solution, add an equimolar amount of iodine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the change in color of the solution.

-

Upon completion of the reaction, the product can be isolated by evaporation of the solvent.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system.

Logical Workflow for Synthesis:

Characterization

The structural confirmation and purity assessment of synthesized this compound are conducted using various spectroscopic and analytical techniques.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl groups of the tetrabutylammonium cation. Typically, a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups. |

| ¹³C NMR | Four distinct signals for the four non-equivalent carbon atoms of the butyl chains in the tetrabutylammonium cation. |

| FTIR | Characteristic C-H stretching and bending vibrations from the alkyl chains of the cation. |

| UV-Visible | Absorption bands characteristic of the dibromoiodide ([IBr₂]⁻) anion in a suitable solvent. |

| ⁸¹Br NMR | A signal corresponding to the bromine atoms in the dibromoiodide anion. |

Characterization Workflow:

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis, acting as a source of electrophilic bromine and iodine. Its ionic nature and solubility in organic solvents make it suitable for use in various reaction media. Potential applications include:

-

Halogenation Reactions: The dibromoiodide anion can act as a selective halogenating agent for various organic substrates.

-

Phase-Transfer Catalysis: The tetrabutylammonium cation can facilitate the transfer of the reactive anion between immiscible phases.

-

Electrolyte Solutions: Its ionic properties may be of interest in the formulation of non-aqueous electrolyte solutions.

-

Biomedical Research: As a biochemical reagent, it may be used in the synthesis of novel compounds with potential biological activity.

Conclusion

This compound is a quaternary ammonium polyhalide with well-defined physicochemical properties and a straightforward synthetic route. This guide provides the essential technical information for its preparation, characterization, and potential applications. For researchers and professionals in drug development and chemical synthesis, this compound offers a versatile tool for the introduction of halogens and for leveraging the unique properties of quaternary ammonium salts. Further research into its reactive properties and applications is warranted to fully explore its potential.

References

Quantum Chemical Calculations for 2,4,6-tris(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-1,3,5-triazine (TBADI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and photophysical properties of 2,4,6-tris(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-1,3,5-triazine (TBADI). TBADI is a complex organic molecule with potential applications in organic electronics and drug development, owing to its unique structure comprising a central triazine core and fluorescent fluorenyl side groups. Understanding its fundamental properties through computational modeling is crucial for its rational design and optimization in various applications.

Introduction to TBADI and the Role of Quantum Chemical Calculations

TBADI's molecular architecture, featuring a C3 symmetric arrangement of bulky fluorenyl-phenyl arms around a 1,3,5-triazine (B166579) core, suggests interesting electronic and optical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful toolkit to investigate these properties from first principles.[1] By solving the Schrödinger equation for the molecule, we can predict its geometry, electronic structure, and spectroscopic behavior, providing insights that complement and guide experimental work.[2]

This guide will detail the theoretical background, computational protocols, and expected data outputs for the quantum chemical study of TBADI.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for molecules of TBADI's size.[1][2] The core principle of DFT is that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density.[1]

For studying the excited-state properties of TBADI, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[3] TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which are essential for understanding the photophysical behavior of fluorescent molecules.[3][4]

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following sections outline a recommended workflow for the quantum chemical characterization of TBADI.

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the forces on each atom are minimized.

-

Method: DFT

-

Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is recommended. B3LYP is a good starting point for ground-state geometries, while CAM-B3LYP is often preferred for molecules with potential charge-transfer character, which is likely in TBADI.[5][6]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a more flexible basis set like def2-SVP should provide a good balance of accuracy and computational cost.[6]

-

Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed, specifying the solvent of interest (e.g., toluene (B28343), chloroform, or water).[3]

Once the optimized geometry is obtained, the electronic properties can be calculated. This includes the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

TD-DFT calculations are performed on the optimized ground-state geometry to predict the absorption spectrum. To predict the fluorescence spectrum, the geometry of the first singlet excited state (S1) is optimized, followed by a TD-DFT calculation at the S1 geometry.[7]

-

Method: TD-DFT

-

Functional: CAM-B3LYP is often a good choice for calculating excitation energies and oscillator strengths in fluorescent molecules.[5]

-

Basis Set: The same basis set used for geometry optimization should be used here.

-

Number of Excited States: Calculating at least the first 10-20 singlet excited states is recommended to obtain a good representation of the absorption spectrum.

Data Presentation

The quantitative data obtained from these calculations should be summarized in a clear and structured manner for easy comparison and interpretation.

| Property | Value (Functional/Basis Set) | Description |

| Ground State Energy (Hartree) | Value (e.g., B3LYP/6-31G(d,p)) | The total electronic energy of the molecule in its optimized ground state. |

| HOMO Energy (eV) | Value | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (eV) | Value | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (eV) | Value | The energy difference between the HOMO and LUMO, indicating the molecule's electronic excitability. |

| Dipole Moment (Debye) | Value | A measure of the overall polarity of the molecule. For C3 symmetric TBADI, this is expected to be close to zero. |

| Property | Value (Functional/Basis Set) | Description |

| Maximum Absorption Wavelength, λmax (nm) | Value (e.g., TD-CAM-B3LYP/6-31G(d,p)) | The wavelength of the electronic transition with the highest oscillator strength, corresponding to the main absorption peak. |

| Oscillator Strength, f | Value | A dimensionless quantity that represents the probability of a given electronic transition. |

| Major Orbital Contributions to Transition | Description | The primary molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). |

| Maximum Emission Wavelength, λem (nm) | Value | The wavelength of the fluorescence emission from the relaxed first excited state. |

| Stokes Shift (nm) | Value | The difference between the maximum absorption and emission wavelengths. |

Experimental Protocols

While this guide focuses on computational methods, it is crucial to correlate the calculated data with experimental results. Below are brief outlines of key experimental protocols.

The synthesis of TBADI and similar trisubstituted 1,3,5-triazines typically starts from cyanuric chloride.[8][9][10] A common route involves a sequential nucleophilic substitution of the chlorine atoms with the desired aryl groups, in this case, the 4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl moiety. This is often achieved through a Suzuki or similar cross-coupling reaction. The final product would be purified by column chromatography and characterized by NMR, mass spectrometry, and elemental analysis.[9]

-

UV-Vis Absorption Spectroscopy: The absorption spectrum of TBADI in a suitable solvent (e.g., toluene or chloroform) would be recorded on a UV-Vis spectrophotometer to determine the experimental λmax.

-

Fluorescence Spectroscopy: The emission spectrum would be measured using a fluorometer. The sample is excited at its λmax, and the emitted light is scanned to determine the λem. The fluorescence quantum yield can be determined relative to a known standard.

-

Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) can be used to measure the fluorescence lifetime of the excited state.[11]

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are generated using the DOT language for Graphviz.

Caption: A flowchart of the quantum chemical calculation process for TBADI.

Caption: Correlation between computational predictions and experimental validations.

If TBADI were to be investigated as a potential therapeutic agent, for example, as a photosensitizer in photodynamic therapy (PDT), its mechanism of action could be conceptualized in a signaling pathway.

Caption: A conceptual pathway for TBADI in photodynamic therapy.

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding the structure-property relationships of complex molecules like TBADI. By employing a systematic computational approach using DFT and TD-DFT, researchers can predict and analyze its electronic and photophysical properties with a high degree of confidence. This in-depth theoretical understanding is paramount for guiding the synthesis of new derivatives and for accelerating the development of TBADI-based materials and therapeutics. The correlation of these computational predictions with rigorous experimental validation will ultimately unlock the full potential of this promising molecule.

References

- 1. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 2. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 3. Absorption and emission spectra of fluorescent silica nanoparticles from TD-DFT/MM/PCM calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Absorption Spectra of Flexible Fluorescent Probes by a Combined Computational Approach: Molecular Dynamics Simulations and Time-Dependent Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Tetrabutylammonium Iodide (TBAI) in Organic Synthesis

Disclaimer: Initial searches for "TBADI (tert-butyl 2-amino-4-(diethylamino)benzoate)" did not yield significant results for applications in organic synthesis. It is presumed that "TBADI" may be a typographical error. This document focuses on the applications of Tetrabutylammonium (B224687) Iodide (TBAI) , a widely used and structurally related quaternary ammonium (B1175870) salt with extensive applications in organic synthesis.

Introduction

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt that is highly effective as a phase-transfer catalyst (PTC) and a source of iodide ions in a variety of organic transformations. Its lipophilic tetrabutylammonium cation can transport anions, such as iodide or other nucleophiles, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This property is instrumental in accelerating reaction rates, improving yields, and enabling reactions between immiscible reactants under mild conditions.

Application: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers. TBAI is particularly useful in this S(_N)2 reaction, especially when using less reactive alkylating agents like alkyl chlorides or bromides. TBAI facilitates the reaction through two primary mechanisms: acting as a phase-transfer catalyst to bring the alkoxide nucleophile into the organic phase, and through in situ halide exchange (Finkelstein reaction) to convert a less reactive alkyl chloride or bromide into a more reactive alkyl iodide.

Quantitative Data Summary

| Entry | Alcohol/Phenol (B47542) | Alkyl Halide | Base | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Phenol | Benzyl (B1604629) Bromide | KOH | TBAI (5 mol%) | None (Solvent-free) | 4.5 | Room Temp | 96 |

| 2 | Benzyl Alcohol | Allyl Bromide | KOH | TBAI (5 mol%) | None (Solvent-free) | 4.5 | Room Temp | 96[1] |

| 3 | Benzyl Alcohol | Ethyl Iodide | K(_2)CO(_3) | TBAI (1 mmol) | DMSO | - | 50 | 91[2] |

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl bromide using TBAI as a phase-transfer catalyst under solvent-free conditions.[1]

Materials:

-

Phenol (0.94 g, 10 mmol)

-

Benzyl bromide (1.71 g, 10 mmol)

-

Potassium hydroxide (B78521) (KOH) pellets (0.84 g, 15 mmol)

-

Tetrabutylammonium iodide (TBAI) (0.185 g, 0.5 mmol, 5 mol%)

-

Dichloromethane (B109758) (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine phenol (0.94 g, 10 mmol), potassium hydroxide pellets (0.84 g, 15 mmol), and TBAI (0.185 g, 0.5 mmol).

-

Add benzyl bromide (1.71 g, 10 mmol) to the flask.

-

Stir the mixture vigorously at room temperature for 4.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 20 mL of water to the reaction mixture to dissolve the potassium bromide salt.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure benzyl phenyl ether.

Diagrams

Caption: Phase-transfer catalysis in Williamson ether synthesis.

Caption: In situ generation of a more reactive alkyl iodide.

Application: Cyanation of Aryl Halides

The introduction of a nitrile group into an aromatic ring is a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. TBAI can be employed in the cyanation of aryl halides, often in conjunction with a copper(I) cyanide source. In these reactions, TBAI can act as a phase-transfer catalyst and also as a source of iodide, which can undergo halogen exchange with aryl bromides or chlorides to form the more reactive aryl iodides, thereby facilitating the subsequent cyanation.

Quantitative Data Summary

| Entry | Aryl Halide | Cyanide Source | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | (Z)-1-iodooct-1-ene | Acetone cyanohydrin | CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%) | DMF | 48 | 110 | 85-95 |

| 2 | Aryl Bromide | K(_4)[Fe(CN)(_6)] | Pd(OAc)(_2)/CM-phos | MeCN/H(_2)O | 18 | 70 | 74-97[3] |

| 3 | Aryl Bromide | NaCN | CuI (10 mol%), KI (20 mol%), N,N'-dimethylethylenediamine | Toluene | - | 110 | - |

Experimental Protocol: Copper-Catalyzed Cyanation of 1-Bromonaphthalene (B1665260)

This protocol is adapted from procedures for the copper-catalyzed cyanation of aryl halides.

Materials:

-

1-Bromonaphthalene (2.07 g, 10 mmol)

-

Copper(I) cyanide (CuCN) (1.08 g, 12 mmol)

-

Tetrabutylammonium iodide (TBAI) (0.37 g, 1 mmol, 10 mol%)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

Ammonium hydroxide solution (for workup)

-

Diethyl ether (for workup)

-

Anhydrous magnesium sulfate

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromonaphthalene (2.07 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), and TBAI (0.37 g, 1 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

-

Heat the reaction mixture to 140 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a 10% aqueous ammonium hydroxide solution (50 mL) and stir for 30 minutes to dissolve the copper salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-cyanonaphthalene.

Diagrams

Caption: Experimental workflow for the cyanation of aryl halides.

Caption: Simplified mechanism for copper-catalyzed cyanation.

References

Protocol for the Mono-iodination of Terminal Alkynes using Tetrabutylammonium Iodide (TBAI)

Application Note: A highly efficient and chemoselective method for the synthesis of 1-iodoalkynes.

This protocol outlines a robust and reliable method for the mono-iodination of a wide range of terminal alkynes. The procedure utilizes Tetrabutylammonium iodide (TBAI) as the iodine source in combination with (diacetoxyiodo)benzene (B116549) (PIDA) as a mild oxidant. This system demonstrates high chemoselectivity, specifically favoring the formation of mono-iodinated products with excellent yields for both aromatic and aliphatic alkynes. The reaction proceeds under mild conditions, is operationally simple, and avoids the use of harsh reagents, making it a valuable tool for researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes the yields of 1-iodoalkynes obtained from various terminal alkyne substrates using the described protocol. The data is adapted from Liu et al., J. Org. Chem. 2017, 82, 11865–11871.[1][2]

| Entry | Substrate (Terminal Alkyne) | Product (1-Iodoalkyne) | Yield (%) |

| 1 | Phenylacetylene | 1-Iodo-2-phenylacetylene | 99 |

| 2 | 4-Methylphenylacetylene | 1-Iodo-2-(p-tolyl)acetylene | 98 |

| 3 | 4-Methoxyphenylacetylene | 1-Iodo-2-(4-methoxyphenyl)acetylene | 99 |

| 4 | 4-Chlorophenylacetylene | 1-Chloro-4-(iodoethynyl)benzene | 97 |

| 5 | 4-Bromophenylacetylene | 1-Bromo-4-(iodoethynyl)benzene | 96 |

| 6 | 4-Nitrophenylacetylene | 1-Iodo-2-(4-nitrophenyl)acetylene | 85 |

| 7 | 1-Ethynylnaphthalene | 1-(Iodoethynyl)naphthalene | 95 |

| 8 | 1-Octyne | 1-Iodooct-1-yne | 88 |

| 9 | 3-Phenyl-1-propyne | (3-Iodoprop-1-yn-1-yl)benzene | 86 |

| 10 | Cyclohexylacetylene | (Iodoethynyl)cyclohexane | 82 |

Experimental Protocols

General Procedure for the Mono-iodination of Terminal Alkynes:

This protocol is based on the method described by Liu et al. for the chemoselective mono-iodination of terminal alkynes.[1][2]

Materials:

-

Terminal alkyne (1.0 mmol)

-

Tetrabutylammonium iodide (TBAI) (1.2 mmol, 1.2 equiv)

-

(Diacetoxyiodo)benzene (PIDA) (1.1 mmol, 1.1 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol), Tetrabutylammonium iodide (TBAI) (1.2 mmol), and (diacetoxyiodo)benzene (PIDA) (1.1 mmol).

-

Add dichloromethane (5 mL) to the flask.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the mixture to reduce any remaining oxidant.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) to afford the pure 1-iodoalkyne.

Mandatory Visualization

Reaction Workflow Diagram

Caption: Experimental workflow for the mono-iodination of terminal alkynes.

Proposed Signaling Pathway/Mechanism

Caption: Proposed mechanism for the iodination of alkynes with TBAI/PIDA.

References

Application Notes and Protocols: Tetrabutylammonium Dibromoiodide in Electrophilic Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic addition reactions are fundamental transformations in organic synthesis, enabling the conversion of simple alkenes into more complex and functionalized molecules. A key aspect of these reactions is the generation of a suitable electrophile that can be attacked by the electron-rich π-bond of the alkene. While elemental halogens like bromine (Br₂) and iodine (I₂) are classic reagents, their use often involves handling volatile, corrosive, and toxic substances.

Tetrabutylammonium (B224687) dibromoiodide, [N(C₄H₉)₄]⁺[IBr₂]⁻, is a stable, solid reagent that serves as a convenient and safer alternative for performing electrophilic additions. It acts as a source of an electrophilic halogenating agent, likely through the in-situ generation of iodine monobromide (IBr). This application note details the proposed mechanism, experimental protocols, and expected outcomes for the use of tetrabutylammonium dibromoiodide in the bromo-iodination of alkenes, a process that installs both a bromine and an iodine atom across a double bond, leading to valuable vicinal bromoiodoalkanes.

Proposed Reaction Mechanism

The electrophilic addition of IBr, generated from this compound, to an alkene is proposed to proceed through a two-step mechanism involving a cyclic iodonium (B1229267) ion intermediate. Due to the difference in electronegativity between bromine and iodine, the iodine atom in IBr is the more electrophilic center (δ⁺).

-

Electrophilic Attack and Formation of a Bridged Iodonium Ion: The π-electrons of the alkene attack the electrophilic iodine atom of IBr. This results in the formation of a three-membered ring intermediate known as a bridged iodonium ion, with the concomitant release of a bromide ion.

-

Nucleophilic Ring Opening: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bridged iodonium ion. This attack occurs from the face opposite to the iodonium bridge, resulting in anti-addition of the bromine and iodine atoms across the original double bond.

For unsymmetrical alkenes, the nucleophilic attack by the bromide ion occurs at the more substituted carbon atom, following Markovnikov's rule. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening.

Caption: Proposed mechanism for electrophilic bromo-iodination.

Experimental Protocols

General Protocol for the Bromo-iodination of an Alkene

This protocol describes a general procedure for the electrophilic addition of IBr (from this compound) to an alkene. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Materials:

-

Alkene (e.g., cyclohexene, 1-octene, styrene)

-

This compound (TBADI)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv). Dissolve the alkene in anhydrous dichloromethane (10 mL).

-

Addition of Reagent: To the stirred solution, add this compound (1.1 mmol, 1.1 equiv) portion-wise at room temperature. The reaction mixture may change color upon addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed (typically 1-4 hours).

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL) to consume any unreacted halogenating species. Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure vicinal bromoiodoalkane.

-

Caption: General experimental workflow for bromo-iodination.

Data Presentation

The following table summarizes the expected products, regioselectivity, and stereoselectivity for the bromo-iodination of various alkenes using this compound. Yields are hypothetical but representative of typical electrophilic halogenation reactions.

| Alkene Substrate | Product | Regioselectivity | Stereoselectivity | Expected Yield |

| Cyclohexene | trans-1-Bromo-2-iodocyclohexane | N/A | anti | 85-95% |

| 1-Octene | 1-Bromo-2-iodooctane | Markovnikov | anti | 80-90% |

| Styrene | 1-Bromo-2-iodo-1-phenylethane | Markovnikov | anti | 88-96% |

| (E)-Stilbene | (1R,2S)-1-Bromo-2-iodo-1,2-diphenylethane (racemic) | N/A | anti | 90-98% |

| (Z)-Stilbene | (1R,2R)-1-Bromo-2-iodo-1,2-diphenylethane (racemic) | N/A | anti | 90-98% |

Conclusion